![molecular formula C22H26O3 B14260897 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate CAS No. 151080-53-4](/img/structure/B14260897.png)
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula C22H26O3. It is known for its unique structure, which combines a pentylphenyl group with a butenyl-oxybenzoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate typically involves the esterification of 4-pentylphenol with 4-(3-buten-1-yloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate can be compared with other similar compounds, such as:
4-Pentylphenyl 4-butoxybenzoate: This compound has a similar structure but with a butoxy group instead of a butenyl group. It exhibits different chemical reactivity and applications.
4-Pentylphenyl 4-(5-hexen-1-yloxy)benzoate: This compound has a hexenyl group instead of a butenyl group, leading to variations in its chemical and biological properties.
Properties
CAS No. |
151080-53-4 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-but-3-enoxybenzoate |
InChI |
InChI=1S/C22H26O3/c1-3-5-7-8-18-9-13-21(14-10-18)25-22(23)19-11-15-20(16-12-19)24-17-6-4-2/h4,9-16H,2-3,5-8,17H2,1H3 |
InChI Key |
XEEIYSVWRHTHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
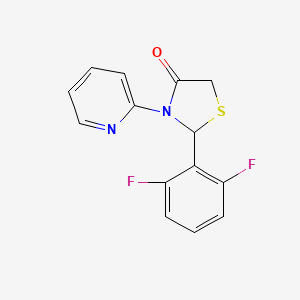
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
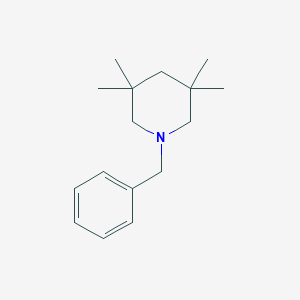
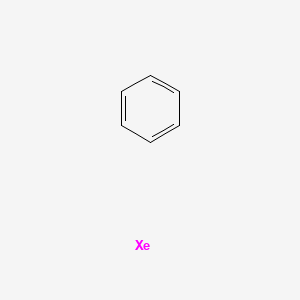
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
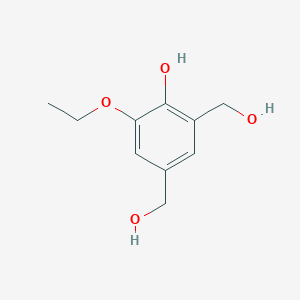
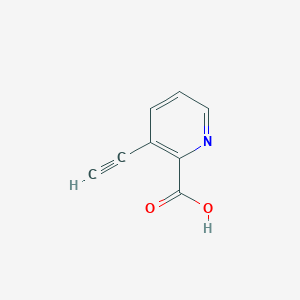
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
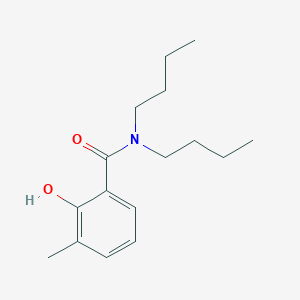
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
